Cas no 180639-95-6 (Phenol, 2-bromo-6-iodo-4-methyl-)

Phenol, 2-bromo-6-iodo-4-methyl-, is a halogenated phenolic compound featuring both bromo and iodo substituents on an aromatic ring, along with a methyl group at the para position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings. The presence of both bromine and iodine offers selective functionalization opportunities, enabling sequential modifications. Its crystalline solid form ensures stability and ease of handling under standard laboratory conditions. This compound is well-suited for applications in pharmaceutical, agrochemical, and materials science research, where precise halogenated building blocks are required for complex molecular architectures.
Phenol, 2-bromo-6-iodo-4-methyl- structure
180639-95-6 structure
Product Name:Phenol, 2-bromo-6-iodo-4-methyl-
CAS No:180639-95-6
MF:C7H6BrIO
MW:312.930413722992
CID:1371531
PubChem ID:59344907
Update Time:2025-05-20

Phenol, 2-bromo-6-iodo-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-bromo-6-iodo-4-methyl-
    • SCHEMBL3298058
    • HS-3267
    • 2-Bromo-4-methyl-6-iodophenol
    • 2-bromo-6-iodo-4-methylphenol
    • BYJLUNUNBXTNOI-UHFFFAOYSA-N
    • 180639-95-6
    • Inchi: 1S/C7H6BrIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
    • InChI Key: BYJLUNUNBXTNOI-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=CC(C)=C1)Br)O

Computed Properties

  • Exact Mass: 311.86418
  • Monoisotopic Mass: 311.86467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Phenol, 2-bromo-6-iodo-4-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Phenol, 2-bromo-6-iodo-4-methyl-

Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6): An Overview of a Versatile Compound in Modern Chemistry and Pharmacology

Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its bromine, iodine, and methyl substitutions on the phenol ring, offers a wide range of applications due to its distinctive chemical properties and potential biological activities.

The molecular structure of Phenol, 2-bromo-6-iodo-4-methyl- is particularly noteworthy. The presence of the bromine and iodine atoms introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability. The methyl group at the 4-position further modulates these properties, making it an attractive candidate for various chemical reactions and biological studies.

In the realm of organic synthesis, Phenol, 2-bromo-6-iodo-4-methyl- serves as a valuable building block for the synthesis of more complex molecules. Its reactivity can be harnessed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct diverse functionalized aromatic compounds. These reactions are crucial in the development of new materials, pharmaceuticals, and fine chemicals.

Recent research has also highlighted the potential of Phenol, 2-bromo-6-iodo-4-methyl- in medicinal chemistry. Studies have shown that compounds with similar halogenated phenol structures exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that halogenated phenols can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.

In the context of drug discovery, Phenol, 2-bromo-6-iodo-4-methyl- has been explored as a lead compound for developing new therapeutic agents. Its ability to interact with biological targets through its halogenated moieties makes it an attractive scaffold for structure-based drug design. Researchers are actively investigating its derivatives to optimize their pharmacological profiles and enhance their therapeutic efficacy.

The physical and chemical properties of Phenol, 2-bromo-6-iodo-4-methyl- have been extensively characterized. It is a solid at room temperature with a melting point of approximately 100°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various laboratory applications and industrial processes.

Safety considerations are an essential aspect when handling Phenol, 2-bromo-6-iodo-4-methyl-. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

In conclusion, Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique molecular structure and versatile properties make it an invaluable tool for scientists working in these fields. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in modern chemistry and pharmacology.

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